2-Ethyl-2-phenylmalonamide

Catalog No.
S575065
CAS No.
7206-76-0
M.F
C11H14N2O2
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-phenylmalonamide

CAS Number

7206-76-0

Product Name

2-Ethyl-2-phenylmalonamide

IUPAC Name

2-ethyl-2-phenylpropanediamide

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C11H14N2O2/c1-2-11(9(12)14,10(13)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,14)(H2,13,15)

InChI Key

JFZHPFOXAAIUMB-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)(C(=O)N)C(=O)N

solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)

Synonyms

2 Ethyl 2 Phenylmalonamide, 2-Ethyl-2-Phenylmalonamide, Ethylphenylmalonamide, Phenylethylmalonamide, Phenylethylmalondiamide

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)N)C(=O)N

The exact mass of the compound Phenylethylmalonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 64° f (ntp, 1992). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malonates. It belongs to the ontological category of amine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethyl-2-phenylmalonamide (CAS 7206-76-0), commonly referred to as phenylethylmalonamide (PEMA), is a primary active metabolite and a critical synthetic impurity of the anticonvulsant primidone. As a stable, white crystalline solid, it presents distinct physicochemical and pharmacokinetic properties from both its parent compound and its co-metabolite, phenobarbital. In industrial and clinical procurement, high-purity PEMA is rarely sourced as an active pharmaceutical ingredient; rather, it is an indispensable analytical reference standard. It is heavily utilized in therapeutic drug monitoring (TDM) to resolve chromatographic overlaps, in pharmacokinetic modeling to track its independent 15-25 hour half-life, and in quality control workflows to satisfy stringent regulatory limits for primidone related compounds [1].

Substituting high-purity 2-ethyl-2-phenylmalonamide with structurally similar amides (such as 2-phenylbutyramide) or relying solely on parent primidone standards fundamentally compromises analytical accuracy. In high-performance liquid chromatography (HPLC) assays, PEMA exhibits specific retention behavior that actively interferes with primidone quantification if not properly resolved using calibrated standards [1]. Furthermore, in pharmaceutical manufacturing, regulatory bodies mandate the explicit quantification of 2-ethyl-2-phenylmalonamide as "Primidone Related Compound A." Using crude degradation mixtures or surrogate markers fails to provide the exact mass-response factors required for compliant API release testing, necessitating the procurement of the exact, high-purity compound .

Resolution of Chromatographic Interference in Therapeutic Drug Monitoring

Accurate therapeutic drug monitoring of anticonvulsants requires baseline separation of parent drugs from their active metabolites. In reversed-phase HPLC, uncalibrated PEMA is known to co-elute with primidone, leading to falsely elevated parent drug levels. Utilizing a pure 2-ethyl-2-phenylmalonamide standard allows laboratories to optimize mobile phase conditions—specifically restricting acetonitrile/phosphate buffer ratios to 20/80 at pH 4.4—to achieve baseline separation between primidone, PEMA, and ethosuximide [1].

Evidence DimensionChromatographic separation requirement
Target Compound Data2-Ethyl-2-phenylmalonamide requires specific mobile phase calibration (20/80 acetonitrile/buffer) for resolution.
Comparator Or BaselineUncalibrated primidone assays
Quantified DifferencePrevents false-positive primidone elevation by resolving the overlapping metabolite peak.
ConditionsReversed-phase HPLC, pH 4.4 phosphate buffer.

Procurement of the exact PEMA standard is mandatory for clinical laboratories to prevent critical dosing miscalculations caused by metabolite interference.

Distinct Pharmacokinetic Profiling vs. Parent Primidone

PEMA cannot be modeled simply as a transient intermediate; it possesses a distinct and prolonged pharmacokinetic profile. In human subjects, the terminal half-life of intravenously administered PEMA is 15.7 ± 3.4 hours [1]. In comparative mammalian models, PEMA reaches a delayed Tmax of 5.7 hours compared to the parent primidone's Tmax of 1.4 hours[2].

Evidence DimensionPharmacokinetic Tmax and Half-life
Target Compound DataPEMA Tmax = 5.7 h (rat model); Terminal half-life = 15.7 ± 3.4 h (human).
Comparator Or BaselinePrimidone (Parent Tmax = 1.4 h)
Quantified DifferencePEMA exhibits a >4-fold delay in Tmax (5.7 h vs 1.4 h) compared to primidone.
ConditionsIn vivo pharmacokinetic modeling (oral/IV administration).

Researchers must procure specific PEMA standards to accurately model sustained physiological exposure profiles independent of the parent drug.

Essential Role as Primidone Related Compound A for API Release

In the commercial synthesis and quality assurance of primidone, 2-ethyl-2-phenylmalonamide is classified as a critical process impurity (Primidone Related Compound A). Regulatory monographs require its precise quantification to ensure API purity. High-purity reference standards of PEMA are required to establish the limit of detection and limit of quantification (LOD/LOQ) during batch release, ensuring the impurity does not exceed stringent pharmacopeial thresholds.

Evidence DimensionRegulatory Impurity Quantification
Target Compound DataHigh-purity PEMA standard enables precise LOD/LOQ determination for Impurity A.
Comparator Or BaselineSurrogate structurally related amides
Quantified DifferenceOnly the exact PEMA standard satisfies USP mass-response calibration requirements for primidone API release.
ConditionsPharmacopeial HPLC impurity profiling workflows.

Pharmaceutical manufacturers must procure this specific compound to achieve regulatory compliance and avoid batch rejection during primidone API production.

Therapeutic Drug Monitoring (TDM) Calibration

Procuring high-purity PEMA is essential for calibrating LC-MS/MS or HPLC systems in clinical laboratories. Utilizing this standard ensures baseline separation from primidone, preventing false-positive parent drug elevations and enabling accurate patient dosing adjustments[1].

Pharmaceutical QA/QC Impurity Profiling

In industrial API manufacturing, PEMA serves as the mandatory reference standard for Primidone Related Compound A. It is utilized in routine batch release testing to quantify degradation and synthetic impurities, ensuring compliance with USP and EP regulatory monographs .

Pharmacokinetic and Toxicology Modeling

Researchers utilize PEMA to independently study its distinct 15-25 hour half-life and specific neurotoxicological profile. Direct administration of the PEMA standard allows scientists to isolate its physiological effects from those of primidone and phenobarbital [2].

Physical Description

2-phenyl-2-ethylmalondiamide is a white crystalline solid. (NTP, 1992)

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

206.105527694 g/mol

Monoisotopic Mass

206.105527694 g/mol

Heavy Atom Count

15

LogP

0.13 (LogP)

Melting Point

201 to 226 °F (possible decomposition) (NTP, 1992)

UNII

67CFD7341W

Other CAS

7206-76-0

Wikipedia

Phenylethylmalonamide

Dates

Last modified: 08-15-2023

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